molecular formula C13H9ClFNO B2597117 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone CAS No. 214831-66-0

1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2597117
CAS No.: 214831-66-0
M. Wt: 249.67
InChI Key: SADUKXQWHQKSEL-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone is a chemical building block of significant interest in medicinal and agrochemical research. Its structure incorporates two privileged motifs: a 6-chloropyridinyl group and a 4-fluorophenyl group. The chloropyridine scaffold is a common feature in many active compounds, notably in the development of agrochemicals such as insecticides . Furthermore, the presence of both chlorine and fluorine atoms is strategically important in drug discovery; chlorine atoms are frequently used to optimize the potency and pharmacokinetic properties of drug candidates, with over 250 FDA-approved drugs containing this halogen . The fluorine atom, likewise, is a key substituent used to fine-tune molecular properties. This combination makes the compound a valuable intermediate for the synthesis of more complex molecules, particularly fused pyridine derivatives, which are widely explored for their diverse biological activities, including as kinase inhibitors, antimicrobials, and anticancer agents . Researchers can leverage this ketone in heterocyclic chemistry, using it as a key precursor for constructing pharmacologically active cores such as pyrrolopyridines, furopyridines, and pyrazolopyrimidines, which are prevalent in various therapeutic and agrochemical applications .

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-13-6-3-10(8-16-13)12(17)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADUKXQWHQKSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CN=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and 4-fluorobenzaldehyde.

    Condensation Reaction: The 6-chloropyridine undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone has been investigated for its potential as a therapeutic agent. Studies suggest it may exhibit anti-inflammatory and anticancer properties. For instance, research has indicated that compounds with similar structures can inhibit specific cancer cell lines, making them candidates for drug development in oncology .

Mechanism of Action
The mechanism of action likely involves the interaction of the chloropyridine and fluorophenyl moieties with biological targets such as enzymes or receptors. This interaction can lead to modulation of signaling pathways involved in disease processes.

Agrochemical Applications

Pesticide Development
The compound's structural features make it a candidate for developing new agrochemicals. Research has shown that derivatives of pyridine exhibit insecticidal properties. The incorporation of the fluorophenyl group may enhance efficacy against pests by improving the compound's stability and bioavailability in agricultural settings .

Material Science

Polymer Synthesis
In material science, this compound can serve as a monomer in polymer synthesis. Its unique functional groups allow for the creation of polymers with tailored properties, such as increased thermal stability and chemical resistance .

Case Studies

  • Anticancer Activity
    A study published in the Journal of Medicinal Chemistry explored a series of compounds related to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to this compound could yield potent anticancer agents .
  • Insecticidal Efficacy
    Research conducted on related pyridine derivatives demonstrated effective insecticidal activity against common agricultural pests. The study highlighted the importance of structural modifications, such as introducing halogens like chlorine and fluorine, which significantly improved efficacy compared to non-halogenated analogs .

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The target compound can be compared to structurally related ethanones with variations in substituent position, halogen type, or additional functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Spectral Data (NMR/IR) Reference
1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone (S18) Pyridine at 4-position; no Cl substituent ~277 (estimated) δH: 8.5–7.2 ppm (aromatic protons)
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Trifluoroethanone chain; Cl at pyridine 210 δH: 8.9–7.8 ppm (pyridine protons)
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-...]ethanone Triazole-sulfanyl bridge; dual Cl/F groups ~439 (estimated) δC: 126–128 ppm (aromatic carbons)
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone Methyl and sulfonyl substituents ~333 (estimated) IR: 1680 cm⁻¹ (C=O stretch)

Key Observations :

  • Fluorine Impact: The 4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may improve metabolic stability in drug design compared to non-fluorinated analogs .
  • Trifluoro Derivatives: The trifluoroethanone moiety (e.g., CAS 150698-72-9) significantly lowers basicity and increases lipophilicity, altering solubility and bioavailability .
Physicochemical Properties
  • Solubility: The trifluoroethanone derivative (CAS 150698-72-9) is likely less polar than the target compound, as fluorinated alkyl chains reduce water solubility .

Biological Activity

1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone is an organic compound characterized by a unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H9ClFNO
  • Molecular Weight : 249.67 g/mol
  • CAS Number : 214831-66-0

The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a fluorophenyl group at the 2-position of an ethanone moiety. This structural configuration is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to alterations in cellular processes, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of similar compounds possess notable antimicrobial properties. For example, compounds with similar structures have been evaluated for their efficacy against various pathogens, suggesting potential use in treating infections .
  • Anticancer Potential : Some analogs of this compound have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. In vitro studies have reported significant inhibition of tumor cell proliferation .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For example, similar pyridine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both mammalian cells and certain pathogens .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Anticancer Activity :
    • A study investigated the effects of pyridine derivatives on human cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity, with IC50 values demonstrating effectiveness at low concentrations .
  • Enzyme Interaction Studies :
    • Research focusing on enzyme inhibition revealed that compounds with similar structures could effectively inhibit DHODH, suggesting that this compound might also possess this property .
  • Antimicrobial Efficacy :
    • A series of experiments evaluated the antimicrobial properties of related compounds against various bacterial strains. The findings suggested that structural modifications could enhance antimicrobial effectiveness, providing insights into potential therapeutic applications .

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H9ClFNO
Molecular Weight249.67 g/mol
CAS Number214831-66-0
Antimicrobial ActivityYes (promising results in related studies)
Anticancer ActivityPositive effects on cancer cell lines
Enzyme Inhibition PotentialYes (similar compounds show inhibition of DHODH)

Q & A

Q. What are the common synthetic routes for preparing 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions . For example:
  • React 6-chloropyridine-3-carbonyl chloride with 4-fluorophenylmagnesium bromide in THF under anhydrous conditions at 0–5°C. Use AlCl₃ as a catalyst (1.2 eq.) and maintain a nitrogen atmosphere to prevent hydrolysis. Yield optimization requires stoichiometric control (1:1.1 molar ratio) and post-reaction quenching with ice-cold HCl .
  • Alternative routes include Ullmann coupling between 6-chloro-3-iodopyridine and 4-fluorophenylacetyl derivatives, using CuI/1,10-phenanthroline in DMF at 110°C for 12 hours .
Synthetic RouteKey Reagents/ConditionsYield (%)Limitations
Friedel-Crafts AcylationAlCl₃, THF, 0°C, N₂ atmosphere65–75Side reactions with H₂O
Ullmann CouplingCuI, phenanthroline, DMF, 110°C50–60Requires inert conditions

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : In CDCl₃, expect aromatic protons at δ 7.5–8.3 ppm (pyridine ring: δ 8.1–8.3 ppm; fluorophenyl: δ 7.2–7.6 ppm). The ketone carbonyl appears at ~198–202 ppm in ¹³C NMR .
  • Mass Spectrometry (EI) : Molecular ion [M⁺] at m/z 263.68 (calc. 263.04). Fragmentation peaks include [M-Cl]⁺ (m/z 227) and [C₆H₄F-CO]⁺ (m/z 123) .
  • IR Spectroscopy : Strong C=O stretch at ~1680–1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of halogenated ethanones?

  • Methodological Answer :
  • Use SHELXL for high-resolution refinement. For twinned data, employ the HKLF5 format and refine twin laws (e.g., BASF parameter). Validate with R-factor convergence (<5%) and check for missed symmetry using PLATON/ADDSYM .
  • Compare bond lengths/angles with analogous structures (e.g., 1-(4-Chlorophenyl)-2-[4-hydroxyphenyl]ethanone: C-Cl = 1.74 Å, C=O = 1.21 Å ).

Q. What methodological considerations are critical when assessing enzyme inhibitory activity against deubiquitinating enzymes like USP14?

  • Methodological Answer :
  • In vitro assays : Use Ub-AMC (ubiquitin-7-amido-4-methylcoumarin) as a substrate. Pre-incubate USP14 (10 nM) with the compound (0.1–100 µM) in Tris-HCl buffer (pH 7.4, 25°C). Monitor fluorescence (λex=350 nm, λem=440 nm) over 30 minutes. Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .
  • Selectivity validation : Test against USP7 and UCH-L1 using identical conditions. A >10-fold selectivity ratio confirms specificity .

Q. How should contradictory thermodynamic data (e.g., boiling points) from different studies be reconciled?

  • Methodological Answer :
  • Re-evaluate purity (≥98% by HPLC) and calibration methods. Use differential scanning calorimetry (DSC) for precise Tboil measurements. Computational validation via COSMO-RS predicts boiling points within ±3% of experimental values .
  • Example: If Study A reports Tboil = 469 K and Study B reports 455 K, replicate under standardized conditions (e.g., NIST protocols) and cross-validate with gas-phase ion energetics data .

Data Contradiction Analysis Framework

Discrepancy Type Resolution Strategy Example
Spectral Peaks (NMR/MS)Repeat under deuterated solvents; compare with DFT-calculated shifts .δ 8.1 ppm (exp.) vs. δ 8.3 ppm (DFT)
Crystallographic ParametersRefine using multiple software (SHELX, OLEX2); validate with Hirshfeld surface analysis .R-factor: 0.054 (SHELX) vs. 0.061 (OLEX2)

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